molecular formula C19H16N4O2S B11047712 7-Methyl-3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine

7-Methyl-3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine

Cat. No.: B11047712
M. Wt: 364.4 g/mol
InChI Key: KDZUOJMYUGRGBA-UHFFFAOYSA-N
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Description

7-Methyl-3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine typically involves the construction of the pyrazolo[5,1-c][1,2,4]triazine core followed by functionalization. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate can form the pyrazole ring, which is then further reacted with other reagents to form the triazine ring .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 7-Methyl-3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the induction of apoptosis in cancer cells through both intrinsic and extrinsic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine is unique due to its specific functional groups and the resulting biological activities. Its methylsulfonyl group, in particular, contributes to its distinct chemical reactivity and biological properties .

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

7-methyl-3-methylsulfonyl-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine

InChI

InChI=1S/C19H16N4O2S/c1-13-16(14-9-5-3-6-10-14)18-20-21-19(26(2,24)25)17(23(18)22-13)15-11-7-4-8-12-15/h3-12H,1-2H3

InChI Key

KDZUOJMYUGRGBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)S(=O)(=O)C)C4=CC=CC=C4

Origin of Product

United States

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